4-(4-Methoxyphenyl)-4-methyl-2-phenyl-1,3-oxazol-5(4H)-one
Description
4-(4-Methoxyphenyl)-4-methyl-2-phenyl-1,3-oxazol-5(4H)-one is a substituted oxazolone derivative characterized by a 1,3-oxazol-5(4H)-one core. The molecule features a 4-methoxyphenyl group at position 4, a methyl group at position 4, and a phenyl substituent at position 2 (Figure 1). Oxazolones are heterocyclic compounds with diverse applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules like antimicrobials, immunomodulators, and enzyme inhibitors .
Properties
CAS No. |
545377-43-3 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-4-methyl-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H15NO3/c1-17(13-8-10-14(20-2)11-9-13)16(19)21-15(18-17)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
OESNEEHCBCCEGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone, 4-(4-methoxyphenyl)-4-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzaldehyde with aniline derivatives in the presence of a base, followed by cyclization with acetic anhydride . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5(4H)-Oxazolone, 4-(4-methoxyphenyl)-4-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolones with different functional groups.
Scientific Research Applications
5(4H)-Oxazolone, 4-(4-methoxyphenyl)-4-methyl-2-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5(4H)-Oxazolone, 4-(4-methoxyphenyl)-4-methyl-2-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenase enzymes by binding to their active sites . This inhibition can lead to reduced production of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolone Derivatives
Oxazolone derivatives share a common 1,3-oxazol-5(4H)-one scaffold but differ in substituents, which critically influence their physicochemical properties, reactivity, and biological activities. Below is a detailed comparison of 4-(4-Methoxyphenyl)-4-methyl-2-phenyl-1,3-oxazol-5(4H)-one with key analogs:
Table 1: Structural and Functional Comparison of Oxazolone Derivatives
Key Observations:
Substituent Effects on Bioactivity Electron-Withdrawing Groups (e.g., NO₂, Cl): Derivatives like 4-[(4-nitrophenyl)methylidene]-2-methyl-oxazolone exhibit enhanced immunomodulatory activity due to increased electrophilicity, which may interfere with cellular signaling pathways . Electron-Donating Groups (e.g., MeO, NMe₂): The methoxy group in 4-(4-Methoxyphenyl)-4-methyl-2-phenyl-oxazolone likely improves metabolic stability and solubility, though direct evidence is lacking .
Role of Benzylidene vs. Alkyl Groups Benzylidene-substituted oxazolones (e.g., 4-(4-methoxybenzylidene)-2-phenyl-oxazolone) exhibit extended π-conjugation, enhancing UV absorption and photostability .
Antimicrobial Activity
- Oxazolones with bulky aromatic substituents (e.g., 4-[(4-chlorophenyl)sulfonyl]phenyl) show Gram-positive antibacterial activity, likely by disrupting cell membrane integrity .
Cytotoxicity and Structural Interactions Thiophene- and naphthyl-substituted derivatives form stable crystal lattices via non-covalent interactions (C–H⋯π, π–π), correlating with cytotoxicity in cancer cell lines .
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